Parstatin (mouse)

Beschreibung

Eigenschaften

IUPAC Name |

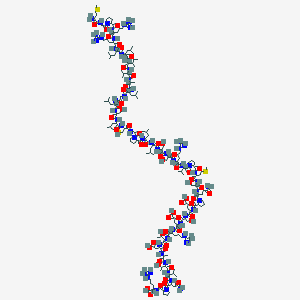

4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAINNLHALEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C189H326N58O57S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4419 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of Parstatin: A Technical Guide to its Origin and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parstatin, a 41-amino acid peptide, has emerged as a significant endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2] Its potent anti-angiogenic properties have positioned it as a molecule of interest in various pathological contexts, including cancer and ischemic diseases.[2][3] This technical guide provides an in-depth exploration of the origin of mouse Parstatin, detailing its precursor, the enzymatic processing that leads to its generation, and its fundamental biological activities.

Biogenesis of Parstatin: From a Cell Surface Receptor to a Bioactive Peptide

The origin of Parstatin is intrinsically linked to the activation of a well-characterized G protein-coupled receptor (GPCR) known as Protease-Activated Receptor 1 (PAR1).[3][4] PAR1 is expressed on a variety of cell types, including endothelial cells, vascular smooth muscle cells, platelets, and cardiomyocytes.[3]

The Precursor: Protease-Activated Receptor 1 (PAR1)

PAR1 is a unique receptor that carries its own ligand, which remains cryptic until the receptor is proteolytically cleaved. The N-terminal exodomain of PAR1 contains the sequence for Parstatin.[3] This domain acts as a tethered ligand, and its cleavage is the pivotal event in both receptor activation and the release of Parstatin.

Enzymatic Cleavage: The Liberating Step

The generation of Parstatin is a direct consequence of PAR1 activation by serine proteases, with thrombin being the most notable activator.[1][2][3] Other proteases, such as activated protein C and matrix metalloproteinase 1 (MMP-1), can also cleave PAR1 and release Parstatin.[3]

The process unfolds as follows:

-

Protease Binding: A serine protease, such as thrombin, binds to the extracellular domain of PAR1.

-

Proteolytic Cleavage: The protease cleaves a specific peptide bond within the N-terminal sequence of PAR1.

-

Parstatin Release: This cleavage event liberates the 41-amino acid N-terminal fragment, which is Parstatin.[1][4]

-

Tethered Ligand Activation: Simultaneously, the new N-terminus generated by the cleavage acts as a tethered ligand, binding to the body of the receptor to initiate intracellular signaling.[3][4]

This dual outcome of PAR1 cleavage highlights a sophisticated biological mechanism where a single proteolytic event both activates a receptor and releases a potent bioactive peptide.

Molecular and Functional Characteristics of Parstatin

Once liberated, Parstatin exhibits distinct biological activities, primarily centered on the inhibition of angiogenesis.[1]

Anti-Angiogenic Effects

Synthesized Parstatin has been shown to potently inhibit angiogenesis in various in vitro and in vivo models.[1] Its key anti-angiogenic actions include:

-

Inhibition of Endothelial Cell Proliferation: Parstatin can arrest the growth of endothelial cells, a fundamental step in the formation of new blood vessels.[1][4] It achieves this by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK).[1]

-

Induction of Apoptosis: Parstatin promotes programmed cell death in endothelial cells through the activation of caspases.[1][4]

-

Suppression of Endothelial Cell Migration: The migration of endothelial cells is crucial for the sprouting of new vessels, and Parstatin effectively abrogates this process.[1]

-

Inhibition of Capillary-like Network Formation: In vitro assays have demonstrated that Parstatin prevents endothelial cells from organizing into the tube-like structures that form the basis of capillaries.[1]

Parstatin exerts its effects by acting as a cell-penetrating peptide, with its hydrophobic region being crucial for its uptake into cells and subsequent inhibitory activity.[1]

Signaling and Therapeutic Potential

The functional domain of Parstatin appears to reside within its N-terminal 26 amino acids, which corresponds to the putative signal peptide of PAR1.[5] This fragment, Parstatin(1-26), has been shown to confer significant protection against myocardial ischemia-reperfusion injury in rat models.[5] This cardioprotective effect is mediated through a G(i) protein-coupled pathway involving the activation of Akt and endothelial nitric oxide synthase (eNOS).[5]

The potent anti-angiogenic and cardioprotective effects of Parstatin and its fragments underscore their potential as therapeutic agents in a range of diseases.

Experimental Methodologies

The study of Parstatin involves a variety of standard and specialized experimental techniques.

Key Experimental Workflows

1. In Vitro Angiogenesis Assays:

-

Endothelial Cell Proliferation Assay: Cultured endothelial cells (e.g., HUVECs) are treated with synthetic Parstatin in the presence of pro-angiogenic factors like VEGF or bFGF. Cell proliferation is then quantified using methods such as BrdU incorporation or direct cell counting.

-

Endothelial Cell Migration Assay: A Boyden chamber or wound healing (scratch) assay is used to assess the effect of Parstatin on the directional migration of endothelial cells towards a chemoattractant.

-

Tube Formation Assay: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel) and treated with Parstatin. The formation of capillary-like structures is then visualized and quantified.

2. In Vivo Angiogenesis Models:

-

Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are treated with Parstatin-impregnated filters placed on the CAM. The growth of new blood vessels is then assessed.[1]

-

Rat Aortic Ring Assay: Aortic rings from rats are embedded in a collagen gel and cultured in the presence of Parstatin. The outgrowth of microvessels from the explants is measured.[1]

3. Signaling Pathway Analysis:

-

Western Blotting: To investigate the molecular mechanisms of Parstatin action, Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, in Parstatin-treated endothelial cells.

Visualizing the Origin of Parstatin

Caption: Generation of Parstatin from PAR1 cleavage by thrombin.

Quantitative Data Summary

| Parameter | Effect of Parstatin | Reference Model | Citation |

| Myocardial Infarct Size | Reduced to 13 ± 1% from 58 ± 1% | Rat model of ischemia-reperfusion | [5] |

| Nitric Oxide Levels | Increased from 12 ± 0.4 to 17 ± 0.9 mmol/g tissue | Rat heart tissue | [5] |

| cGMP Levels | Increased from 87 ± 21 to 395 ± 36 pmol/g tissue | Rat heart tissue | [5] |

Conclusion

The origin of mouse Parstatin is a fascinating example of how a single protein, PAR1, can harbor dual functionality: acting as a signaling receptor and serving as the precursor to a potent bioactive peptide. The proteolytic cleavage of PAR1 by enzymes like thrombin is a critical event that not only initiates intracellular signaling but also releases Parstatin into the extracellular environment. With its well-documented anti-angiogenic and cardioprotective properties, Parstatin represents a promising avenue for future research and therapeutic development. Understanding its origin is the first step towards harnessing its full potential.

References

-

Processing of parstatin from the protease-activated receptor (PAR1). ResearchGate. Available from: [Link]

-

Parstatin, the cleaved peptide on proteinase-activated receptor 1 activation, is a potent inhibitor of angiogenesis. PubMed. Available from: [Link]

-

Parstatin, a Novel Protease-Activated Receptor 1–Derived Inhibitor of Angiogenesis. National Institutes of Health. Available from: [Link]

-

Parstatin, a novel protease-activated receptor 1-derived inhibitor of angiogenesis. PubMed. Available from: [Link]

-

Parstatin(1-26): The Putative Signal Peptide of Protease-Activated Receptor 1 Confers Potent Protection From Myocardial Ischemia-Reperfusion Injury. PubMed. Available from: [Link]

Sources

- 1. Parstatin, the cleaved peptide on proteinase-activated receptor 1 activation, is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parstatin, a novel protease-activated receptor 1-derived inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parstatin, a Novel Protease-Activated Receptor 1–Derived Inhibitor of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parstatin(1-26): the putative signal peptide of protease-activated receptor 1 confers potent protection from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Parstatin's Mechanism of Action in Endothelial Cells: An In-Depth Technical Guide

Introduction: Parstatin - An Endogenous Angiogenesis Inhibitor

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process crucial for development, tissue repair, and various pathological conditions, including tumor growth.[1][2][3] The delicate balance between pro- and anti-angiogenic factors dictates the angiogenic outcome. Parstatin, a 41-amino acid peptide, has emerged as a potent endogenous inhibitor of angiogenesis.[2][4] It is generated through the proteolytic cleavage of the N-terminal domain of the G-protein coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1), by proteases such as thrombin.[1][5][6] While the activation of PAR1 by thrombin is known to have pro-angiogenic effects, the cleaved N-terminal fragment, Parstatin, paradoxically exhibits robust anti-angiogenic properties specifically targeting endothelial cells.[1][4][7]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-angiogenic effects of Parstatin on endothelial cells. We will delve into its intracellular mode of action, detailing its impact on key signaling pathways that govern endothelial cell proliferation, apoptosis, and migration. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Parstatin's therapeutic potential as an anti-angiogenic agent.

Core Mechanism of Action: An Intracellular Perspective

Unlike many receptor-ligand interactions that occur at the cell surface, Parstatin exerts its biological effects from within the endothelial cell.[2][5] Its ability to penetrate the cell membrane is dependent on a hydrophobic region within its structure.[5] Once inside the cell, Parstatin orchestrates a multi-pronged attack on the cellular machinery that drives angiogenesis, primarily by inhibiting proliferation, inducing apoptosis, and impeding migration of endothelial cells.

Inhibition of Endothelial Cell Proliferation via the Erk1/2 Signaling Pathway

Endothelial cell proliferation is a cornerstone of angiogenesis, driven by pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[7] A key signaling cascade activated by these factors is the Ras-Raf-MEK-Erk pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. The phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2) are critical for cell cycle progression and proliferation.[8]

Parstatin effectively curtails endothelial cell proliferation by specifically inhibiting the phosphorylation of Erk1/2 (p42/p44) in response to VEGF and bFGF stimulation.[5] This inhibitory effect is reversible, suggesting a direct or indirect enzymatic regulation. While the precise upstream mechanism of Parstatin-mediated Erk1/2 dephosphorylation is an area of active investigation, one plausible hypothesis involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which are known to negatively regulate the Erk pathway.[6]

Diagram: Parstatin's Inhibition of the Erk1/2 Signaling Pathway

Caption: Parstatin inhibits VEGF/bFGF-induced endothelial cell proliferation by blocking the phosphorylation of Erk1/2.

Induction of Apoptosis through Caspase Activation

Beyond halting proliferation, Parstatin actively eliminates endothelial cells by inducing programmed cell death, or apoptosis.[5][7] This process is mediated by the activation of a family of cysteine proteases known as caspases.[5] The activation of these caspases leads to the systematic dismantling of the cell.

The apoptotic signaling cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[9][10] The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9.[10][11] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.

While the precise apoptotic pathway initiated by intracellular Parstatin is not yet fully elucidated, evidence points towards the involvement of the intrinsic pathway. This is suggested by studies on other anti-angiogenic agents that induce apoptosis in endothelial cells through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and cytochrome c release.[12][13] Further research is required to definitively identify the specific initiator and effector caspases activated by Parstatin and to map the complete apoptotic signaling cascade.

Diagram: Proposed Apoptotic Pathway Induced by Parstatin

Caption: Parstatin is proposed to induce apoptosis via the intrinsic pathway, leading to caspase activation.

Inhibition of Endothelial Cell Migration

The migration of endothelial cells is a prerequisite for the formation of new vascular networks.[14] This complex process involves dynamic changes in the actin cytoskeleton, the formation and disassembly of focal adhesions, and the coordinated action of small Rho GTPases (RhoA, Rac1, and Cdc42).[7][15][16]

Parstatin has been shown to abrogate endothelial cell migration in vitro.[5] The molecular mechanisms underlying this effect are likely multifaceted. It is plausible that Parstatin interferes with the signaling pathways that regulate cytoskeletal dynamics and cell adhesion. Key players in these processes include Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is crucial for integrin-mediated signaling and cell migration, and the Rho family of small GTPases, which are master regulators of the actin cytoskeleton.[8][17][18] Future studies are needed to investigate the direct effects of Parstatin on FAK phosphorylation and the activation status of RhoA, Rac1, and Cdc42 in endothelial cells.

Diagram: Potential Targets of Parstatin in Endothelial Cell Migration

Caption: Parstatin likely inhibits endothelial cell migration by targeting key regulators of the cytoskeleton and focal adhesions.

Experimental Protocols for Studying Parstatin's Mechanism of Action

To facilitate further research into the anti-angiogenic properties of Parstatin, this section provides detailed, step-by-step methodologies for key in vitro assays.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete endothelial cell growth medium

-

Parstatin (mouse, synthetic)

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

BrdU Labeling Reagent (10 mM)

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore)

-

Substrate for detection (e.g., TMB for HRP)

-

Stop Solution (for colorimetric assays)

-

96-well microplate

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and culture overnight.

-

Serum Starvation (Optional): To synchronize cells, replace the growth medium with a low-serum medium for 4-6 hours.

-

Treatment: Replace the medium with low-serum medium containing Parstatin at various concentrations. Include a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add the pro-angiogenic factor (e.g., VEGF at 20 ng/mL) to the wells and incubate for 24-48 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[1][2][3]

-

Fixation and Denaturation: Remove the labeling medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[19]

-

Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody diluted in antibody dilution buffer and incubate for 1 hour at room temperature.

-

Detection: Wash the wells. For colorimetric detection, add the substrate and incubate until color develops. Stop the reaction with the Stop Solution. For fluorescent detection, proceed to imaging.

-

Quantification: Measure the absorbance or fluorescence using a microplate reader.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic migration of endothelial cells towards a chemoattractant.

Materials:

-

Endothelial cells

-

Serum-free endothelial cell basal medium

-

Complete endothelial cell growth medium (as a chemoattractant)

-

Parstatin

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Cell scrapers

-

Methanol (for fixation)

-

Staining solution (e.g., Giemsa or DAPI)

-

Microscope

Procedure:

-

Chamber Preparation: Rehydrate the porous membranes of the inserts with serum-free medium.

-

Chemoattractant Addition: Add complete growth medium to the lower chambers of the Boyden apparatus.[20][21]

-

Cell Preparation: Harvest endothelial cells and resuspend them in serum-free medium containing various concentrations of Parstatin or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chambers of the inserts.

-

Incubation: Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours to allow for migration.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.[21]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol. Stain the cells with a suitable dye.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Endothelial cells

-

Parstatin

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture endothelial cells and treat with Parstatin at desired concentrations for a specified time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.[22][23]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[22][23]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[23]

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

Western Blot for Phosphorylated Erk1/2

This technique is used to detect the phosphorylation status of Erk1/2.

Materials:

-

Endothelial cells

-

Parstatin

-

Pro-angiogenic factor (e.g., VEGF)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Erk1/2 and anti-total-Erk1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat endothelial cells with Parstatin and/or VEGF as required. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.[4]

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Erk1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.[4]

Quantitative Data Summary

| Assay | Parameter Measured | Expected Effect of Parstatin |

| Proliferation (BrdU) | DNA Synthesis | Decrease in BrdU incorporation |

| Migration (Boyden Chamber) | Number of Migrated Cells | Reduction in cell migration |

| Apoptosis (Annexin V) | Percentage of Apoptotic Cells | Increase in Annexin V positive cells |

| Western Blot | p-Erk1/2 / Total Erk1/2 Ratio | Decrease in the ratio |

Conclusion and Future Directions

Parstatin represents a promising endogenous anti-angiogenic peptide with a unique intracellular mechanism of action in endothelial cells. Its ability to simultaneously inhibit proliferation, induce apoptosis, and block migration makes it an attractive candidate for therapeutic development in diseases characterized by excessive angiogenesis. The core of its action lies in the disruption of the pro-proliferative Erk1/2 signaling pathway and the activation of the pro-apoptotic caspase cascade.

While significant progress has been made in understanding Parstatin's effects, several areas warrant further investigation. Elucidating the precise upstream molecular targets of intracellular Parstatin that lead to Erk1/2 inhibition and caspase activation will provide a more complete picture of its signaling network. Furthermore, a detailed characterization of its impact on the migratory machinery of endothelial cells, including the regulation of Rho GTPases and focal adhesion dynamics, will be crucial. The experimental protocols provided in this guide offer a robust framework for addressing these unanswered questions and for further exploring the therapeutic potential of Parstatin in a preclinical setting.

References

-

Parstatin, the cleaved peptide on proteinase-activated receptor 1 activation, is a potent inhibitor of angiogenesis. (n.d.). PubMed. Retrieved from [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2019). NCBI. Retrieved from [Link]

-

Protocol for BrdU Labeling of Proliferating Cells. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Cell Migration Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Western blot analysis for expression of phosphorylated Akt and... (n.d.). ResearchGate. Retrieved from [Link]

-

BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. (2020). NCBI. Retrieved from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

-

Deep Dive into the Transwell Migration and Invasion Assay. (2025). CLYTE Technologies. Retrieved from [Link]

-

Endothelial cell transmigration and invasion assay. (n.d.). RegMedNet. Retrieved from [Link]

-

Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (n.d.). ResearchGate. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). NCBI. Retrieved from [Link]

-

Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. (2019). NCBI. Retrieved from [Link]

-

Processing of parstatin from the protease-activated receptor (PAR1).... (n.d.). ResearchGate. Retrieved from [Link]

-

Parstatin, a novel protease-activated receptor 1-derived inhibitor of angiogenesis. (2009). PubMed. Retrieved from [Link]

-

Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload. (2017). NCBI. Retrieved from [Link]

-

Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways. (2003). PubMed. Retrieved from [Link]

-

Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. (2011). NCBI. Retrieved from [Link]

-

The role of cytoskeleton in the regulation of vascular endothelial barrier function. (2010). NCBI. Retrieved from [Link]

-

Distinct roles for the small GTPases Cdc42 and Rho in endothelial responses to shear stress. (2001). NCBI. Retrieved from [Link]

-

Focal Adhesion Kinase Regulation of Neovascularization. (2011). NCBI. Retrieved from [Link]

-

Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium. (2018). NCBI. Retrieved from [Link]

-

Statins in Endothelial Signaling and Activation. (2010). NCBI. Retrieved from [Link]

-

Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA. (2015). PubMed. Retrieved from [Link]

-

Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations. (2023). BioMed Central. Retrieved from [Link]

-

Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (2021). NCBI. Retrieved from [Link]

-

The actin cytoskeleton in endothelial cell phenotypes. (2005). NCBI. Retrieved from [Link]

-

Activation of caspase-8 (C8) and caspase-9 (C9) after treatment with... (n.d.). ResearchGate. Retrieved from [Link]

-

The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate. (2017). NCBI. Retrieved from [Link]

-

Endothelial activation of caspase-9 promotes neurovascular injury in retinal vein occlusion. (2020). Nature. Retrieved from [Link]

-

Biochemistry, Extrinsic Pathway of Apoptosis. (2023). NCBI. Retrieved from [Link]

-

Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? (2013). NCBI. Retrieved from [Link]

-

RHOG Activates RAC1 through CDC42 Leading to Tube Formation in Vascular Endothelial Cells. (2020). MDPI. Retrieved from [Link]

-

Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC. (2000). PubMed. Retrieved from [Link]

-

The effects of dominant negative RhoA, Rac1, and Cdc42 and inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

-

The concept of intrinsic versus extrinsic apoptosis. (2022). PubMed. Retrieved from [Link]

-

Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. (n.d.). Assay Genie. Retrieved from [Link]

-

Endothelial Caspase-9 Promotes Glial Changes, Inflammation, and Contrast Sensitivity Decline in Retinal Vascular Injury. (2022). bioRxiv. Retrieved from [Link]

-

Non-apoptotic Caspase-8 Signaling Mediates Retinal Angiogenesis. (2021). Academic Commons. Retrieved from [Link]

-

Release of Cytochrome c, Bax Migration, Bid Cleavage, and Activation of Caspases 2, 3, 6, 7, 8, and 9 during Endothelial Cell Apoptosis. (2000). NCBI. Retrieved from [Link]

-

Caspase-8 in endothelial cells maintains gut homeostasis and prevents small bowel inflammation in mice. (2022). NCBI. Retrieved from [Link]

Sources

- 1. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. RhoC GTPase Activation Assay [jove.com]

- 5. scribd.com [scribd.com]

- 6. Disruption and inactivation of the PP2A complex promotes the proliferation and angiogenesis of hemangioma endothelial cells through activating AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho and Rac but not Cdc42 regulate endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial FAK as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Distinct roles for the small GTPases Cdc42 and Rho in endothelial responses to shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Focal Adhesion Kinase Regulation of Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. genscript.com [genscript.com]

- 21. A nonapoptotic endothelial barrier-protective role for caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. media.cellsignal.com [media.cellsignal.com]

Parstatin's Functional Role in Murine Angiogenesis Models: A Technical Guide

This guide provides an in-depth exploration of Parstatin, a potent endogenous inhibitor of angiogenesis, and its functional assessment in various murine models. Designed for researchers, scientists, and drug development professionals, this document details the underlying mechanisms of Parstatin's action and provides comprehensive, field-proven protocols for its evaluation.

Introduction: The Endogenous Angiogenic Brake

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process critical for development, wound healing, and tissue repair.[1][2] An imbalance in this process, characterized by excessive vascular growth, is a hallmark of numerous pathologies, including cancer and inflammatory diseases.[2][3][4] The angiogenic balance is maintained by a delicate interplay between pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and endogenous inhibitors.[3][5] Parstatin has emerged as a significant player in this regulatory network.[6][7]

Parstatin is a 41-amino acid peptide fragment derived from the N-terminus of the Protease-Activated Receptor 1 (PAR-1) upon its cleavage by proteases like thrombin.[3][5][8][9] While the activation of PAR-1 itself can initiate pro-angiogenic signaling, the liberated Parstatin peptide paradoxically exerts potent anti-angiogenic effects.[3][5][6] This dual function of the PAR-1 system highlights the complexity of angiogenic regulation. This guide will dissect the function of Parstatin, providing a framework for its investigation in murine models.

Mechanism of Action: An Intracellular Approach to Angiogenic Inhibition

Parstatin's anti-angiogenic activity stems from its ability to suppress key functions of endothelial cells, the building blocks of blood vessels.[3][8] Its mechanism is distinct and involves cellular internalization to exert its effects.

Cellular Uptake and Intracellular Signaling

The N-terminal region of Parstatin is hydrophobic, a feature critical for its biological activity.[3][8] This hydrophobicity facilitates Parstatin's ability to penetrate the cell membrane and accumulate intracellularly.[3][10] Once inside the endothelial cell, Parstatin disrupts pro-angiogenic signaling cascades. A key target is the extracellular signal-regulated kinase (ERK) pathway, which is crucial for endothelial cell proliferation and survival.[8] Parstatin has been shown to inhibit the phosphorylation of ERK1/2, thereby halting the cell cycle and promoting apoptosis.[8] This inhibition is specific to stimuli like VEGF and basic fibroblast growth factor (bFGF).[3]

Caption: Parstatin's intracellular signaling cascade leading to anti-angiogenic effects.

Impact on Endothelial Cell Behavior

Parstatin's interference with intracellular signaling translates into the inhibition of several key endothelial cell behaviors that are fundamental to angiogenesis:

-

Proliferation: By arresting the cell cycle and inducing apoptosis, Parstatin directly reduces the number of endothelial cells available to form new vessels.[3][8]

-

Migration: The movement of endothelial cells towards an angiogenic stimulus is a critical step in vessel sprouting. Parstatin has been demonstrated to abrogate endothelial cell migration.[8]

-

Differentiation: The final stage of angiogenesis involves the organization of endothelial cells into three-dimensional, tube-like structures. Parstatin effectively inhibits this process, preventing the formation of a functional vascular network.[3][8]

Murine Models for Assessing Parstatin Function

A multi-faceted approach utilizing in vivo, ex vivo, and in vitro models is essential for a comprehensive understanding of Parstatin's anti-angiogenic properties.

In Vivo Models: Systemic and Localized Angiogenesis

In vivo models provide the most physiologically relevant context for studying angiogenesis, incorporating the complex interplay of various cell types and signaling molecules.

This model is particularly useful for studying therapeutic angiogenesis in response to tissue ischemia.[11][12][13] Ligation of the femoral artery induces a hypoxic environment, triggering an angiogenic response to restore blood flow.[11][12]

Experimental Rationale: To investigate if Parstatin can inhibit this compensatory angiogenic response, leading to reduced blood flow recovery. Conversely, an anti-Parstatin antibody could be used to assess if blocking endogenous Parstatin enhances angiogenesis and functional recovery.[7]

Workflow Diagram:

Sources

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promocell.com [promocell.com]

- 3. Parstatin, a Novel Protease-Activated Receptor 1–Derived Inhibitor of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Parstatin, a Novel Protease-Activated Receptor 1–Derived Inhibitor of Angiogenesis [triggered.edina.clockss.org]

- 6. Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parstatin, the cleaved peptide on proteinase-activated receptor 1 activation, is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parstatin, a novel protease-activated receptor 1-derived inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mouse model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. e-century.us [e-century.us]

Parstatin's Cardioprotective Role in Murine Models of Cardiac Ischemia: An In-depth Technical Guide

Preamble: The global burden of ischemic heart disease necessitates the urgent exploration of novel therapeutic avenues to mitigate myocardial injury and prevent the progression to heart failure. In this context, endogenous peptides and their signaling pathways have emerged as a promising frontier in cardiovascular drug development. Parstatin, a cryptic peptide derived from the proteolytic cleavage of Protease-Activated Receptor 1 (PAR-1), has garnered significant attention for its potential cardioprotective effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts and methodologies for investigating the therapeutic utility of Parstatin in murine models of cardiac ischemia.

Section 1: The Molecular Biology of Parstatin and Its Putative Cardioprotective Mechanisms

Genesis of Parstatin: Cleavage from Protease-Activated Receptor 1 (PAR-1)

Parstatin is a 41-amino acid peptide that is liberated from the N-terminus of the G-protein coupled receptor, PAR-1, upon its activation by serine proteases, most notably thrombin.[1][2] While much of the research on PAR-1 has focused on the receptor's signaling after cleavage, the biological activity of the cleaved N-terminal peptide, Parstatin, is a relatively recent and exciting area of investigation.[1][3] The shorter fragment, Parstatin(1-26), which is the putative signal peptide of PAR-1, has been identified as containing the primary functional domain for cardioprotection.[1]

The Signaling Cascade of Parstatin in Cardiomyocytes

The cardioprotective effects of Parstatin are believed to be mediated through a complex intracellular signaling cascade.[1][3] Evidence from studies in rat models of ischemia-reperfusion injury suggests that Parstatin's mechanism is dependent on a Gi protein-mediated pathway.[1][3] This pathway involves the activation of several downstream kinases, including p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinases 1/2 (ERK1/2).[3] Furthermore, the signaling cascade involves the activation of nitric oxide synthase (NOS) and the opening of KATP channels.[3] The fragment Parstatin(1-26) has also been shown to increase the phosphorylation of Akt and endothelial NOS (eNOS), key players in cell survival and vasodilation.[1]

Parstatin [label="Parstatin", fillcolor="#FBBC05"]; GPCR [label="G-protein Coupled Receptor\n(putative)", shape=ellipse, fillcolor="#F1F3F4"]; Gi_protein [label="G¡-protein", fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335"]; ERK12 [label="ERK1/2", fillcolor="#EA4335"]; Akt [label="Akt", fillcolor="#34A853"]; eNOS [label="eNOS", fillcolor="#34A853"]; KATP [label="KATP Channels", fillcolor="#4285F4"]; Cardioprotection [label="Cardioprotection\n(Reduced Infarct Size,\nImproved Function)", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled", fontcolor="#202124"];

Parstatin -> GPCR; GPCR -> Gi_protein [label="Activation"]; Gi_protein -> p38_MAPK [label="Activation"]; Gi_protein -> ERK12 [label="Activation"]; Gi_protein -> Akt [label="Activation"]; Akt -> eNOS [label="Phosphorylation"]; eNOS -> Cardioprotection; p38_MAPK -> Cardioprotection; ERK12 -> Cardioprotection; Gi_protein -> KATP [label="Opening"]; KATP -> Cardioprotection; }

Parstatin's Cardioprotective Signaling Pathway.

Vasodilatory and Anti-angiogenic Properties of Parstatin

Beyond its direct effects on cardiomyocytes, Parstatin exhibits potent vascular effects. It has been shown to increase coronary flow and decrease perfusion pressure in isolated rat hearts, indicating a significant vasodilatory property.[3] Paradoxically, Parstatin has also been identified as a potent inhibitor of angiogenesis.[4][5] While this anti-angiogenic effect may seem counterintuitive in the context of cardiac repair, in the acute setting of ischemia-reperfusion injury, the modulation of vascular permeability and inflammation could be beneficial. The seemingly contradictory roles of Parstatin in different physiological and pathological contexts, such as its cardioprotective role in ischemia versus its potential pro-fibrotic role in pressure overload models, highlight the complexity of its biological functions and the need for context-specific investigation.[4][5]

Rationale for Investigating Parstatin in Cardiac Ischemia

The multifaceted biological activities of Parstatin make it a compelling candidate for therapeutic intervention in cardiac ischemia. Its ability to activate pro-survival pathways in cardiomyocytes, coupled with its vasodilatory effects, suggests that it could both protect the heart muscle from ischemic damage and improve blood flow to the affected area. The investigation of Parstatin in well-established murine models of cardiac ischemia is therefore a critical step in evaluating its translational potential.

Section 2: Murine Models of Cardiac Ischemia for Parstatin Research

The mouse model of myocardial infarction is a cornerstone of cardiovascular research, offering the advantages of genetic manipulation and a relatively short experimental timeline.

Surgical Induction of Myocardial Infarction: The Left Anterior Descending (LAD) Coronary Artery Ligation Model

The most common and reproducible method for inducing myocardial infarction in mice is the surgical ligation of the left anterior descending (LAD) coronary artery.[6] This procedure mimics the clinical scenario of an acute coronary occlusion.

-

Open-Chest Model: This is the more traditional approach, involving a thoracotomy to directly visualize and ligate the LAD. While it allows for precise ligation, the surgical trauma can induce an inflammatory response that may confound the study of the specific inflammatory pathways related to ischemia.[6]

-

Closed-Chest Model: This less invasive technique involves passing a suture around the LAD and exteriorizing it. The occlusion can then be induced at a later time point after the animal has recovered from the initial surgery, thus minimizing the impact of surgical inflammation on the ischemic event.[6] The choice between these models depends on the specific research question, with the closed-chest model being preferable for studies focused on the inflammatory response to ischemia.

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance).[7] Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the chest and sterilize the area with an antiseptic solution.

-

Intubation and Ventilation: Intubate the mouse with a 22-gauge catheter and connect it to a small animal ventilator.

-

Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the ribs. Make an incision in the third or fourth intercostal space to open the chest cavity.

-

LAD Ligation: Gently exteriorize the heart by applying slight pressure to the abdomen. The LAD is visible as a small red vessel running down the anterior wall of the left ventricle. Pass a 7-0 or 8-0 silk suture under the LAD and tie a slipknot to occlude the artery.[8] Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

Reperfusion (for I/R models): For ischemia-reperfusion models, the slipknot is released after a defined period of ischemia (typically 30-60 minutes).

-

Chest Closure: Return the heart to the chest cavity. Evacuate the air from the chest cavity and close the muscle and skin layers with sutures.

-

Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

A [label="Anesthesia & Preparation"]; B [label="Intubation & Ventilation"]; C [label="Thoracotomy"]; D [label="LAD Ligation"]; E [label="Ischemia Period\n(e.g., 30-60 min)"]; F [label="Reperfusion\n(optional)"]; G [label="Chest Closure"]; H [label="Post-operative Care"];

A -> B -> C -> D -> E; E -> F [label="For I/R Model"]; E -> G [label="For Permanent Ligation"]; F -> G; G -> H; }

Workflow for LAD Ligation in Mice.

Ischemia-Reperfusion (I/R) Injury Model

The I/R model is particularly relevant for studying the effects of Parstatin, as reperfusion, while necessary to salvage ischemic tissue, paradoxically induces further injury through oxidative stress and inflammation. Parstatin's potential to mitigate this reperfusion-induced injury is a key area of investigation. This model follows the same surgical procedure as the permanent ligation model, with the crucial difference being the release of the ligature after a defined period of ischemia.[6]

Anesthesia and Peri-operative Care for Murine Cardiac Surgery

The choice of anesthetic is critical, as many anesthetic agents have cardiodepressant effects. Isoflurane is a commonly used and recommended anesthetic due to its rapid induction and recovery times and relatively mild cardiovascular side effects.[7] Maintaining body temperature, providing adequate analgesia, and ensuring proper ventilation are paramount for the survival and well-being of the animals, as well as for the reproducibility of the experimental results.

Section 3: Parstatin Administration Protocols in Mouse Models

A standardized and optimized protocol for Parstatin administration is crucial for obtaining reliable and reproducible data. While a definitive protocol for Parstatin in a mouse cardiac ischemia model is yet to be established in the literature, the following recommendations are based on studies of Parstatin in other models and general principles of peptide administration in mice.

Formulation and Delivery of Parstatin

-

Peptide: Synthesized murine Parstatin or its active fragment, Parstatin(1-26), should be used.

-

Vehicle: Parstatin can be dissolved in sterile physiological saline (0.9% NaCl).

-

Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection are the most common routes for systemic delivery of peptides in mice. IP injection is generally easier to perform and less stressful for the animal.

Dosing Regimens and Timing of Administration

Based on a dose-response study in rats, a dose range of 1-25 µg/kg of Parstatin has been shown to be effective.[3] An in vitro study identified 1 µM as the optimal protective concentration.[3] It is recommended to perform a pilot dose-response study in mice to determine the optimal dose for cardioprotection.

The timing of administration is a critical variable:

-

Pre-ischemia: Administration before the induction of ischemia to assess prophylactic effects.

-

During ischemia: Administration during the ischemic period.

-

Post-reperfusion: Administration at the onset of reperfusion to target reperfusion injury.

A suggested starting point for a pre-ischemia protocol would be a single IP injection of Parstatin (e.g., 10 µg/kg) 15-30 minutes prior to LAD ligation.

Pharmacokinetic and Pharmacodynamic Considerations

The short half-life of most peptides, including likely Parstatin, is a key consideration. This may necessitate multiple dosing regimens or the use of modified, more stable peptide analogues for studies of longer duration. The relationship between the administered dose, the resulting plasma concentration, and the observed cardioprotective effect should be carefully considered and, if possible, measured.

Section 4: Comprehensive Assessment of Cardiac Function and Myocardial Injury

A multi-pronged approach is necessary to comprehensively evaluate the effects of Parstatin on the ischemic heart.

Non-invasive Assessment of Cardiac Function: Echocardiography

Echocardiography is a powerful and non-invasive tool for serially assessing cardiac function in mice.[8]

| Parameter | Description | Interpretation in Cardiac Ischemia |

| Left Ventricular Internal Dimension at end-diastole (LVIDd) | The diameter of the left ventricle at the end of diastole. | Increased LVIDd indicates ventricular dilation. |

| Left Ventricular Internal Dimension at end-systole (LVIDs) | The diameter of the left ventricle at the end of systole. | Increased LVIDs indicates systolic dysfunction. |

| Ejection Fraction (EF%) | The percentage of blood pumped out of the left ventricle with each contraction. | A key indicator of systolic function; decreased EF is a hallmark of heart failure. |

| Fractional Shortening (FS%) | The percentage change in the left ventricular diameter during systole. | Another measure of systolic function; decreased FS indicates impaired contractility. |

Invasive Hemodynamic Assessment: Pressure-Volume (P-V) Loop Analysis

For a more detailed and load-independent assessment of cardiac contractility, P-V loop analysis can be performed at the end of the study. This technique involves inserting a pressure-volume catheter into the left ventricle to measure real-time pressure and volume changes throughout the cardiac cycle.

Quantification of Myocardial Infarct Size

The primary endpoint for assessing the efficacy of a cardioprotective agent is the reduction in infarct size.

-

At the end of the experiment, excise the heart and rinse it with saline.

-

Freeze the heart at -20°C for 30 minutes.

-

Slice the ventricles into 1-2 mm thick transverse sections.

-

Incubate the slices in a 1% TTC solution at 37°C for 20-30 minutes.

-

Viable myocardium, which contains dehydrogenases, will stain red, while the infarcted tissue will remain pale.

-

Image the slices and quantify the infarct area as a percentage of the total ventricular area or the area at risk.

Histopathological Analysis of the Myocardium

Histological analysis provides valuable insights into the structural changes in the myocardium following ischemia and treatment with Parstatin.

-

H&E Staining: Used to assess overall tissue morphology, inflammatory cell infiltration, and myocyte necrosis.

-

Masson's Trichrome Staining: Used to visualize and quantify collagen deposition, a measure of cardiac fibrosis, in chronic models.

Biochemical Markers of Cardiac Injury

The measurement of cardiac-specific proteins in the serum provides a quantitative measure of myocardial damage.

Cardiac troponin I (cTnI) and T (cTnT) are highly sensitive and specific markers of myocyte injury.[9] Blood samples can be collected at various time points after ischemia, and troponin levels can be measured using commercially available ELISA kits.

Section 5: Data Interpretation and Expected Outcomes

Tabulated Summary of Expected Quantitative Data

The following table summarizes the expected outcomes in a murine cardiac ischemia model treated with Parstatin, based on data from rat studies.[1]

| Parameter | Control (Ischemia) | Parstatin-treated | Expected % Change |

| Infarct Size (% of Area at Risk) | ~58% | ~13% | ~78% reduction |

| Ejection Fraction (%) | Decreased | Attenuated Decrease | Improvement |

| Fractional Shortening (%) | Decreased | Attenuated Decrease | Improvement |

| Serum Cardiac Troponin I (ng/mL) | Elevated | Reduced | Decrease |

Interpreting Changes in Cardiac Function Parameters

A significant improvement in EF and FS, along with an attenuation of the increase in LVIDd and LVIDs in the Parstatin-treated group compared to the control group, would indicate a preservation of cardiac function.

Correlating Histological Findings with Functional Outcomes

A reduction in infarct size as determined by TTC staining should correlate with improved cardiac function. In longer-term studies, a decrease in fibrosis observed with Masson's trichrome staining would suggest that Parstatin may also have beneficial effects on post-infarction remodeling.

Section 6: Concluding Remarks and Future Directions

Summary of Parstatin's Therapeutic Potential

Parstatin represents a novel and promising therapeutic candidate for the treatment of cardiac ischemia. Its unique mechanism of action, targeting key pro-survival pathways within cardiomyocytes and modulating vascular function, offers a multi-faceted approach to cardioprotection. The experimental framework outlined in this guide provides a robust platform for the pre-clinical evaluation of Parstatin in murine models of myocardial infarction.

Unanswered Questions and Future Research Avenues

Despite the promising initial findings, several questions remain to be addressed:

-

What is the optimal dose, timing, and duration of Parstatin treatment in a mouse model of cardiac ischemia?

-

What is the long-term effect of Parstatin on cardiac remodeling and the development of heart failure?

-

How does the anti-angiogenic activity of Parstatin influence the long-term repair and regeneration of the myocardium?

-

What is the specific receptor for Parstatin in cardiomyocytes?

Future research should focus on answering these questions to further elucidate the therapeutic potential of Parstatin and pave the way for its potential clinical translation.

References

-

Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PMC - NIH. Available at: [Link]

-

Parstatin: a cryptic peptide involved in cardioprotection after ischaemia and reperfusion injury - PMC - NIH. Available at: [Link]

-

Pravastatin attenuates isoprenaline induced cardiac fibrosis in a mouse model - PubMed. Available at: [Link]

-

Parstatin(1-26): the putative signal peptide of protease-activated receptor 1 confers potent protection from myocardial ischemia-reperfusion injury - PubMed. Available at: [Link]

-

Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PubMed. Available at: [Link]

-

Proteasome inhibition attenuates infarct size and preserves cardiac function in a murine model of myocardial ischemia-reperfusion injury - PubMed. Available at: [Link]

-

Biochemical Markers of Myocardial Damage - PMC - NIH. Available at: [Link]

-

Pravastatin Decreases Infarct Size Induced by Coronary Artery Ischemia/Reperfusion with Elevated eNOS Expression in Rats - PubMed. Available at: [Link]

-

Pravastatin prevents myocardium from ischemia-induced fibrosis by protecting vascular endothelial cells exposed to oxidative stress - PubMed. Available at: [Link]

-

Signaling Pathways Governing Cardiomyocyte Differentiation - MDPI. Available at: [Link]

-

Cardiac fibrosis is increased in AngII-treated PAR2 deficient mice A:... - ResearchGate. Available at: [Link]

-

Blockade of PAR‐1 Signaling Attenuates Cardiac Hypertrophy and Fibrosis in Renin‐Overexpressing Hypertensive Mice - NIH. Available at: [Link]

-

LSD1 Demethylase Inhibition Prevents Cardiac Fibrosis in Both Ischemic and Congenital Diseases in Mice and Pig Models. Available at: [Link]

-

Guidelines for in vivo mouse models of myocardial infarction - PMC - NIH. Available at: [Link]

-

PD-1-dependent therapeutic effect of Trichinella spiralis cystatin on myocardial infarction in a mice model - PMC - PubMed Central. Available at: [Link]

-

Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC - PubMed Central. Available at: [Link]

-

Oncostatin M promotes infarct repair and improves cardiac function after myocardial infarction - PMC - PubMed Central. Available at: [Link]

-

Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed. Available at: [Link]

Sources

- 1. Parstatin(1-26): the putative signal peptide of protease-activated receptor 1 confers potent protection from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pravastatin Decreases Infarct Size Induced by Coronary Artery Ischemia/Reperfusion with Elevated eNOS Expression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parstatin: a cryptic peptide involved in cardioprotection after ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Parstatin Promotes Angiogenesis and Ameliorates Left Ventricular Dysfunction during Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD-1-dependent therapeutic effect of Trichinella spiralis cystatin on myocardial infarction in a mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibition attenuates infarct size and preserves cardiac function in a murine model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Mouse Parstatin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the molecular structure of mouse Parstatin, a crucial endogenous inhibitor of angiogenesis. Designed for researchers, scientists, and drug development professionals, this document delves into the primary, secondary, and tertiary structural features of Parstatin, alongside detailed experimental protocols for its study. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to investigating this potent anti-angiogenic peptide.

Introduction to Parstatin: A Proteolytically-Derived Angiogenesis Inhibitor

Parstatin is a 41-amino acid peptide fragment generated from the N-terminus of the Protease-Activated Receptor 1 (PAR-1) following proteolytic cleavage by proteases such as thrombin.[1][2][3] PAR-1, a G protein-coupled receptor (GPCR), plays a significant role in hemostasis and vascular development.[2][4] The cleavage of PAR-1 not only activates the receptor but also liberates Parstatin, which then functions as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1][5] This dual functionality highlights a sophisticated regulatory mechanism where the activation of a pro-angiogenic receptor simultaneously releases a counter-regulatory anti-angiogenic peptide. Beyond its well-documented anti-angiogenic properties, Parstatin has also been shown to be pro-apoptotic and to offer cardioprotective effects.[5][6]

Primary Structure of Mouse Parstatin

The primary structure, or amino acid sequence, is the fundamental determinant of a protein's or peptide's higher-order structure and function. The amino acid sequence of mouse Parstatin is derived from the first 41 residues of the mouse Protease-Activated Receptor 1 (PAR-1).

Table 1: Amino Acid Sequence of Mouse Parstatin

| Sequence | M-P-A-R-S-L-L-L-L-L-L-L-L-L-L-L-L-P-L-L-L-L-L-L-P-P-A-S-S-S-G-S-A-N-A-T-L-D-P-R-S |

| Length | 41 Amino Acids |

| Molecular Weight | Approximately 4.42 kDa |

| Origin | N-terminus of mouse Protease-Activated Receptor 1 (PAR-1) |

A key feature of the primary sequence is a prominent hydrophobic domain at the N-terminus (residues 1-23), followed by a more hydrophilic C-terminal region.[1] This N-terminal hydrophobic region is critical for Parstatin's biological activity, including its ability to penetrate cell membranes.[1][5] A shorter, 26-amino acid fragment, Parstatin(1-26), which encompasses this hydrophobic domain, has been shown to retain the functional activity of the full-length peptide.[7]

Post-Translational Modifications

The primary post-translational modification involved in the generation of Parstatin is the proteolytic cleavage of the PAR-1 receptor.[8] This event is catalyzed by serine proteases, most notably thrombin, which cleaves the peptide bond between Arginine-41 and Serine-42 of the PAR-1 N-terminus.[4][9] At present, there is no evidence to suggest other common post-translational modifications, such as glycosylation or phosphorylation, on the Parstatin fragment itself. The focus of post-translational modification studies on PAR-1 has primarily been on the cleavage event that generates Parstatin.[10][11][12][13]

Secondary and Tertiary Structure

The determination of the precise three-dimensional structure of mouse Parstatin is an active area of research. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the secondary and tertiary structural features of peptides.

-

Secondary Structure: Based on its amino acid composition, particularly the long hydrophobic stretch, it is predicted that the N-terminal region of Parstatin may adopt an alpha-helical conformation, especially when interacting with a lipid bilayer. The C-terminal region, being more hydrophilic, is likely to be more flexible and may adopt a random coil structure in an aqueous environment.

-

Tertiary Structure: As a relatively small peptide, Parstatin is unlikely to possess a complex, globular tertiary structure akin to larger proteins. Its overall conformation is likely to be influenced by its environment. In solution, it may exist as a dynamic ensemble of structures. However, upon interaction with its biological targets, such as cell membranes, it is expected to adopt a more defined conformation.

The structural determination of peptides with similar characteristics often reveals the importance of specific motifs and their spatial arrangement for biological activity.

Experimental Protocols for the Study of Mouse Parstatin

To facilitate further research into the structure and function of mouse Parstatin, we provide detailed, field-proven methodologies for its production and structural analysis.

Recombinant Expression and Purification of Mouse Parstatin

Given the challenges of isolating sufficient quantities of native Parstatin, recombinant expression in E. coli is a viable and cost-effective strategy. The hydrophobic nature of Parstatin presents specific challenges in expression and purification, which the following protocol is designed to address.

Experimental Workflow: Recombinant Parstatin Production

Caption: Workflow for recombinant mouse Parstatin expression and purification.

Step-by-Step Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize a codon-optimized DNA sequence for mouse Parstatin.

-

Clone the synthetic gene into a suitable expression vector, such as pGEX-4T-1 (for a GST-fusion tag) or pET-28a (for a His-tag). The inclusion of a protease cleavage site (e.g., for Thrombin or TEV protease) between the fusion tag and the Parstatin sequence is crucial for subsequent removal of the tag.

-

Transform the resulting plasmid into a competent E. coli expression strain like BL21(DE3).[14][15][16]

-

-

Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C for improved solubility.[16]

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 8.0) supplemented with a protease inhibitor cocktail. The detergent is important for solubilizing the hydrophobic Parstatin peptide.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein) equilibrated with the lysis buffer.

-

Wash the column extensively with a wash buffer (lysis buffer with a lower concentration of or no detergent) to remove non-specifically bound proteins.

-

Elute the fusion protein using an appropriate elution buffer (e.g., containing reduced glutathione for GST-tags or imidazole for His-tags).

-

Cleave the fusion tag using a specific protease (e.g., Thrombin or TEV protease) according to the manufacturer's instructions.

-

Perform a final purification step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the cleaved Parstatin from the fusion tag and any remaining impurities. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common choice for hydrophobic peptides.[3][4]

-

-

Characterization:

-

Confirm the purity and molecular weight of the purified Parstatin using SDS-PAGE and Coomassie blue staining.

-

Verify the identity of the peptide by Western blot analysis using an anti-Parstatin antibody, if available.

-

Determine the precise molecular mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct sequence and the absence of unexpected modifications.

-

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.[1][6]

NMR Experimental Workflow

Caption: Workflow for the structural analysis of mouse Parstatin by NMR spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve the purified and lyophilized mouse Parstatin in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0) to a final concentration of 1-5 mM.[17]

-

The buffer should contain 90% H₂O and 10% D₂O for the observation of amide protons and for the deuterium lock, respectively.[6]

-

Ensure the sample is free of paramagnetic impurities.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall quality of the sample, including proper folding and the absence of aggregation.

-

Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K):

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[6]

-

-

For unambiguous resonance assignment, especially if spectral overlap is an issue, isotopic labeling (¹⁵N and/or ¹³C) of the recombinant Parstatin is recommended. This allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC).

-

-

Data Processing and Structure Calculation:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Perform sequential resonance assignment of the ¹H, ¹⁵N, and ¹³C signals using software like CARA or Sparky.

-

Extract distance restraints from the NOESY spectra and, if possible, dihedral angle restraints from coupling constants measured in COSY-type spectra.

-

Calculate an ensemble of 3D structures that are consistent with the experimental restraints using programs like CYANA or XPLOR-NIH.

-

The final set of structures is typically refined using molecular dynamics simulations in a simulated water environment.

-

Structural Analysis by X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the molecular structure of Parstatin, provided that suitable crystals can be obtained.[7][18]

X-ray Crystallography Experimental Workflow

Sources

- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nestgrp.com [nestgrp.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]

- 8. Post-translational modification - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Post-translational Modifications of the Protein Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Post-Translational Modification | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nmr-bio.com [nmr-bio.com]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Regulators of Parstatin in Mice: An In-depth Technical Guide for Researchers

A Comprehensive Whitepaper on the Core Mechanisms and Experimental Approaches

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Parstatin, a peptide cleaved from the N-terminus of proteinase-activated receptor 1 (PAR1), is a significant endogenous modulator with potent anti-angiogenic and pro-apoptotic properties.[1][2][3][4] Its generation and bioactivity are intricately controlled by a network of endogenous factors within the murine model. This technical guide provides an in-depth exploration of the known and potential endogenous regulators of parstatin in mice. We will dissect the molecular pathways of parstatin formation, its signaling mechanisms, and present detailed, field-proven protocols for the identification and characterization of its regulators. This document is designed to serve as a foundational resource, emphasizing robust experimental design and providing visual aids to elucidate the complex biological interplay governing parstatin's function.

The Molecular Origins and Function of Parstatin

Parstatin is a 41-amino acid peptide fragment liberated from the extracellular N-terminus of PAR1 upon its activation.[1][3][4] PAR1, a G protein-coupled receptor, plays a crucial role in hemostasis and vascular development.[3] A variety of proteases, most notably thrombin, can activate PAR1 through proteolytic cleavage.[5] This cleavage event unmasks a tethered ligand that initiates intracellular signaling and simultaneously releases parstatin.[1]

Once generated, parstatin exhibits potent biological activities, primarily as an inhibitor of angiogenesis.[2][3][4] It has been shown to suppress endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels.[4] Furthermore, parstatin can induce apoptosis in endothelial cells through a caspase-dependent pathway.[1][2][4] These anti-angiogenic and pro-apoptotic effects are particularly relevant in pathological conditions such as cancer and ischemic heart disease.[3]

Key Endogenous Regulators of Parstatin

The biological impact of parstatin is tightly controlled at two main levels: its generation and the modulation of its downstream signaling.

Regulation of Parstatin Generation